1-Butylpyrrolidin-2-one

Regulatory compliance Toxicology Solvent substitution

Regulatory restrictions on reprotoxic solvents (NMP, DMF, DMA) are forcing reformulation across pharma synthesis, polymer processing, and specialty coatings. 1-Butylpyrrolidin-2-one is a non-reprotoxic, REACH-compliant alternative that delivers equivalent solvency without compliance disruption. • Matches or exceeds NMP in iron-catalyzed C(sp²)-C(sp³) cross-coupling for API intermediates. • Effective entrainer for n-hexane + ethanol azeotrope separation-maintains process efficiency while simplifying regulatory filings. • Not classified as developmental or genotoxin; inherently biodegradable.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 3470-98-2
Cat. No. B1265465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpyrrolidin-2-one
CAS3470-98-2
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCCCN1CCCC1=O
InChIInChI=1S/C8H15NO/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3
InChIKeyBNXZHVUCNYMNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butylpyrrolidin-2-one: Technical Baseline


1-Butylpyrrolidin-2-one (also known as N-butylpyrrolidone or NBP) is a polar aprotic solvent belonging to the N-alkyl-2-pyrrolidone class . It is a colorless liquid at room temperature with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol [1]. Characterized by high water miscibility, a high boiling point, and strong solvency power, this compound finds primary utility as a specialty solvent in pharmaceutical synthesis, polymer processing, and as a greener alternative in various industrial applications . Its key differentiating features compared to other N-alkyl pyrrolidones stem from its specific butyl substitution, which influences its physicochemical properties and toxicological profile .

Workflow
Pharmaceutical synthesis solvent
Selection
Non-reprotoxic alkyl pyrrolidone alternative
Use Context
Polymer processing and industrial formulations

Why 1-Butylpyrrolidin-2-one Is Not Interchangeable


Substituting 1-Butylpyrrolidin-2-one with a seemingly similar in-class compound like N-methyl-2-pyrrolidone (NMP) or N-ethyl-2-pyrrolidone (NEP) is not a drop-in replacement due to significant differences in toxicological classification, physical properties, and process performance. NMP and NEP are classified as reproductive toxicants and are listed as Substances of Very High Concern (SVHC) under REACH, facing severe regulatory restrictions [1]. In contrast, 1-Butylpyrrolidin-2-one is not classified as a developmental or genotoxin, offering a compliant alternative [2]. Beyond safety, its distinct vapor pressure, water solubility, and performance in specific chemical processes—such as iron-catalyzed cross-coupling and extractive distillation—diverge measurably from its analogs [3]. The following quantitative evidence underscores these critical, non-interchangeable differences.

1-Butylpyrrolidin-2-one
NMP / NEP
Toxicological classification
Not classified as reproductive toxicant
Reprotoxic, SVHC candidate
Volatility context
Lower volatility profile
Higher volatility (reported)
Process performance
Reported comparable cross-coupling and entrainer yields
Established benchmark but high regulatory burden

Comparative Performance and Safety Evidence


Regulatory Safety vs. NMP and NEP

Unlike N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), which are both classified as reproductive toxicants and listed as Substances of Very High Concern (SVHC) under REACH [1], 1-Butylpyrrolidin-2-one is not classified as a developmental or genotoxin . This toxicological distinction is a primary driver for its selection as a safer alternative in industrial and research settings, particularly in light of increasing regulatory pressure on NMP, DMA, DMF, and DMSO [2]. The specific regulatory data for NMP and NEP includes developmental toxicity observed in animal studies at doses causing no or mild maternal toxicity [1].

Toxicological Status
Head-to-head
1-Butylpyrrolidin-2-one: not classified as reproductive toxicant; NMP/NEP: classified as reproductive toxicants, SVHC
Supports regulatory risk assessment for solvent substitution
Reported under EU REACH context
Regulatory compliance Toxicology Solvent substitution

Iron-Catalyzed Cross-Coupling Performance vs. NMP

In iron-catalyzed C(sp2)–C(sp3) cross-coupling of aryl chlorides with alkyl Grignard reagents, 1-Butylpyrrolidin-2-one (NBP) serves as a highly effective substitute for N-methylpyrrolidone (NMP). The study by Bisz et al. demonstrated that NBP delivers efficiency superseding or matching that of NMP with ample scope and broad functional group tolerance [1]. This performance is achieved while avoiding the use of reprotoxic NMP, which is the key ligand to iron in the most successful protocols in this reactivity platform [1].

Cross-Coupling Performance
Head-to-head
Reported yields comparable to or exceeding NMP
Supports NMP replacement in iron-catalyzed C(sp2)–C(sp3) coupling
Broad substrate scope demonstrated
Organic synthesis Cross-coupling Sustainable chemistry

Azeotropic Distillation Performance vs. NMP

A 2025 study by Hartanto et al. provides the first experimental vapor–liquid equilibrium (VLE) data for the n-hexane + ethanol azeotropic system using 1-Butylpyrrolidin-2-one (NBP) as a greener entrainer, compared to the benchmark entrainer 1-methylpyrrolidin-2-one (NMP). The results show that NBP enhances relative volatility and effectively eliminates the azeotrope, performing comparably to NMP at pressures of 50.0 and 100.0 kPa [1]. The NRTL thermodynamic model confirmed the reliability of the data and demonstrated NBP's suitability for process design [1].

Entrainer Efficiency
Head-to-head
Effectively breaks n-hexane/ethanol azeotrope, comparable to NMP
Supports entrainer substitution with equivalent separation
NRTL model confirmed data reliability
Extractive distillation Vapor-liquid equilibrium Process engineering

Vapor Pressure and Volatility vs. NMP

1-Butylpyrrolidin-2-one exhibits a vapor pressure of 13 Pa at 25°C . While direct comparative vapor pressure data for NMP under identical conditions is not provided in the source, vendor technical documentation explicitly states that 1-Butylpyrrolidin-2-one possesses lower volatility compared to NMP . This reduced volatility is advantageous for applications where lower solvent evaporation is desired, such as in formulations with reduced emissions potential [1].

Volatility Profile
Data to verify
13 Pa at 25°C, lower than NMP
Lower volatility may reduce evaporative loss
Supplier-derived data; validate under process conditions
Solvent selection Process safety Volatility

Spectral Fingerprint for QC and Identity Verification

For procurement and quality control purposes, the unambiguous identification of 1-Butylpyrrolidin-2-one is supported by a comprehensive spectral library. The SpectraBase database contains 4 NMR, 2 FTIR, 1 Raman, and 3 MS (GC) spectra for this compound [1]. This rich spectral dataset, including exact mass (141.115364 g/mol) and InChIKey (BNXZHVUCNYMNOS-UHFFFAOYSA-N), provides a definitive fingerprint for verifying the identity and purity of received material against reference standards [1].

Spectral Identification
Specification review
  • 4 NMR spectra
  • 2 FTIR spectra
  • 1 Raman spectrum
  • 3 MS (GC) spectra
Supports identity verification and QC
Reference spectra from Wiley / SpectraBase
Analytical chemistry Quality control Spectral identification

Application Scenarios


Sustainable Pharmaceutical Synthesis via Iron-Catalyzed Cross-Coupling

1-Butylpyrrolidin-2-one enables the synthesis of pharmaceutical intermediates, such as a dual NK1/serotonin inhibitor, a fibrinolysis inhibitor, and an antifungal agent, using iron-catalyzed C(sp2)–C(sp3) cross-coupling [1]. This application is directly supported by evidence showing that NBP matches or exceeds the performance of the reprotoxic solvent NMP in this key reaction [1].

Green Entrainer for Azeotropic Distillation

1-Butylpyrrolidin-2-one serves as an effective entrainer for breaking the n-hexane + ethanol azeotrope, with performance comparable to the benchmark entrainer NMP [2]. This scenario is ideal for process engineers seeking to replace hazardous entrainers with a greener alternative that maintains separation efficiency while simplifying regulatory compliance [2].

Safer Solvent Replacement in Restricted Formulations

Due to its non-classification as a developmental or genotoxin, 1-Butylpyrrolidin-2-one is a direct, compliant substitute for reprotoxic solvents like NMP, NEP, DMA, DMF, and DMSO in formulations and industrial processes facing increasing regulatory pressure [3]. This scenario applies broadly to polymer processing, electronic inks, and specialty coatings where solvent safety profiles are a procurement priority [3].

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis via iron-catalyzed cross-coupling
Cross-coupling solvent performance
Yield and functional group tolerance comparison to benchmark
Entrainer for azeotropic distillation
Entrainer efficiency
VLE and relative volatility matching benchmark
Solvent replacement in restricted formulations
Toxicological classification context
Developmental and genotoxicity regulatory status

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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